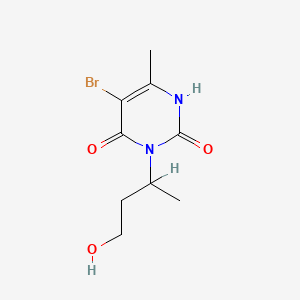
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- is a chemical compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dichloroaniline with salicylic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as nucleophilic substitution with halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- exerts its effects depends on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,3-Benzoxazin-4-one: The parent compound without the dichlorophenyl group.
3-(3,4-Dichlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one: A positional isomer.
Uniqueness
The presence of the 3,4-dichlorophenyl group in 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- imparts unique chemical and biological properties, potentially enhancing its activity or specificity compared to similar compounds.
Propiedades
Número CAS |
20972-99-0 |
|---|---|
Fórmula molecular |
C14H9Cl2NO2 |
Peso molecular |
294.1 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H9Cl2NO2/c15-11-6-5-9(7-12(11)16)17-8-19-13-4-2-1-3-10(13)14(17)18/h1-7H,8H2 |
Clave InChI |
SCRGSPXSQZBULT-UHFFFAOYSA-N |
SMILES canónico |
C1N(C(=O)C2=CC=CC=C2O1)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



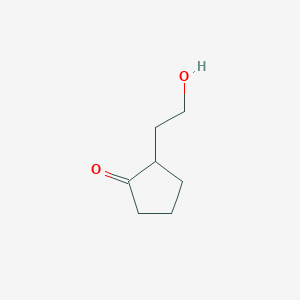
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)

![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
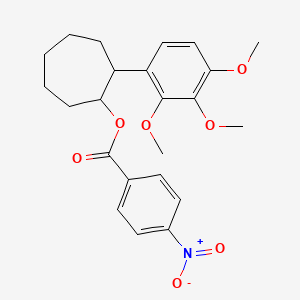

![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
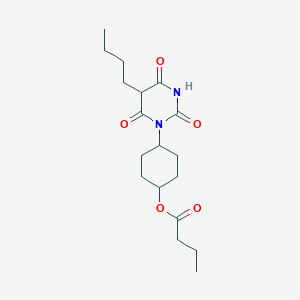
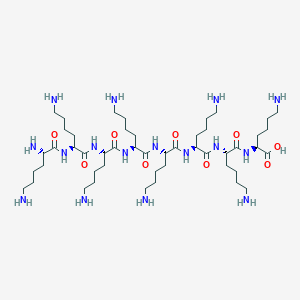
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
